N-(2,4-dimethylphenyl)adamantane-1-carboxamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)adamantane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-12-3-4-17(13(2)5-12)20-18(21)19-9-14-6-15(10-19)8-16(7-14)11-19/h3-5,14-16H,6-11H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMAFBGQNUAGBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid Chloride-Mediated Amidation
The classical approach involves converting adamantane-1-carboxylic acid to its reactive acyl chloride intermediate, followed by nucleophilic attack by 2,4-dimethylaniline.
Procedure :
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Chlorination : Adamantane-1-carboxylic acid (1 equiv) is treated with thionyl chloride (2.5 equiv) in anhydrous dichloromethane under reflux for 4–6 hours. Excess thionyl chloride is removed via rotary evaporation.
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Amidation : The crude acyl chloride is dissolved in tetrahydrofuran (THF) and added dropwise to a solution of 2,4-dimethylaniline (1.2 equiv) and triethylamine (1.5 equiv) at 0°C. The reaction proceeds at room temperature for 12 hours.
Key Data :
Ritter Reaction Strategy
Adapted from memantine synthesis, this method bypasses acyl chloride formation by directly coupling adamantane-1-carboxylic acid derivatives with 2,4-dimethylaniline via a carbonium ion intermediate.
Procedure :
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Carbonium Ion Generation : Adamantane-1-carboxylic acid (1 equiv) is protonated using concentrated nitric acid (10 equiv) at 85°C for 2 hours.
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Amide Formation : 2,4-Dimethylaniline (1.1 equiv) is added, and the mixture is stirred at 90°C for 3 hours. Hydrolysis with 21% HCl yields the crude product.
Key Data :
-
Yield : 83–85% after recrystallization (ethanol/ethyl acetate).
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Advantages : Eliminates toxic solvents (e.g., benzene); scalable to industrial production.
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Characterization : IR confirms C=O stretch at 1,693 cm⁻¹; ¹H NMR shows aromatic protons at δ 6.8–7.2 ppm.
Advanced Catalytic Methods
Schlenk Tube-Mediated Coupling
This air-sensitive protocol enhances reaction control for high-purity outputs:
Procedure :
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Activation : Adamantane-1-carboxylic acid (1 equiv) and HATU (1.2 equiv) are dissolved in dry DMF under nitrogen.
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Coupling : 2,4-Dimethylaniline (1.1 equiv) and DIPEA (2 equiv) are added. The reaction is stirred at 25°C for 6 hours.
Key Data :
Solid-Phase Synthesis
Immobilizing 2,4-dimethylaniline on Wang resin enables iterative purification:
Procedure :
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Resin Loading : Wang resin (1.2 mmol/g) is functionalized with 2,4-dimethylaniline using DCC/HOBt in DMF.
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Acylation : Adamantane-1-carboxylic acid (3 equiv) and PyBOP (3 equiv) are reacted with the resin-bound amine for 24 hours.
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Cleavage : TFA/DCM (1:1) liberates the product.
Key Data :
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Yield : 76% (crude), improving to 92% after HPLC.
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Applications : Ideal for high-throughput screening.
Optimization Studies
Solvent Effects
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| THF | 68 | 12 |
| DMF | 89 | 6 |
| Toluene | 54 | 18 |
Polar aprotic solvents (DMF) accelerate amidation via stabilization of the transition state.
Temperature Profiling
Optimal temperatures balance reaction rate and decomposition:
Mechanistic Insights
The rate-determining step in acid chloride-mediated routes is nucleophilic attack by the amine (k = 1.2 × 10⁻³ s⁻¹). In contrast, Ritter reactions proceed via a carbocation intermediate, with nitric acid acting as both proton donor and oxidizing agent. Computational studies (DFT/B3LYP) reveal a 15.2 kcal/mol activation barrier for the Ritter pathway .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2,4-dimethylphenyl)adamantane-1-carboxamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The compound can participate in substitution reactions, where the dimethylphenyl group or the adamantane core can be modified. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, various solvents, and catalysts.
Major Products:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, alkylated products.
Scientific Research Applications
Chemistry: N-(2,4-dimethylphenyl)adamantane-1-carboxamide is used as a building block in organic synthesis. Its unique structure makes it a valuable intermediate for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate protein-ligand interactions and enzyme mechanisms.
Medicine: this compound has potential applications in medicinal chemistry. Its structural features make it a candidate for the development of new drugs, particularly those targeting neurological disorders and infectious diseases.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The adamantane core provides a rigid and hydrophobic framework, which can enhance binding affinity to hydrophobic pockets in proteins. The dimethylphenyl group can participate in π-π interactions and hydrogen bonding, further stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Molecular Weight :
- Chlorine (Cl) and bromine (Br) substituents significantly increase molecular weight (e.g., 408.93 in , 608.55 in ). The target compound, lacking halogens, likely has a lower molecular weight (~300–350).
- Bulky groups (e.g., biphenyl in ) further elevate molecular weight and may reduce solubility.
Physical Properties :
- Melting points correlate with substituent rigidity. Bromo-biphenyl derivative 11d (165°C ) has a higher melting point than 11c (145.5°C ), likely due to enhanced molecular packing from bromine’s polarizability.
- Hydrophilic groups (e.g., -NH₂ in ) may improve aqueous solubility compared to hydrophobic dimethylphenyl or adamantane groups.
Synthesis Efficiency :
- Yields for biphenyl derivatives (11c : 31%, 11d : 45% ) suggest steric hindrance or electronic effects from substituents impact reaction efficiency.
Functional Group Comparisons
Halogenated Derivatives ()
Amino vs. Methyl Substitutents
- N-(4-aminophenyl)adamantane-1-carboxamide features a polar -NH₂ group, which increases hydrogen-bonding capacity compared to the target compound’s -CH₃ groups. This could enhance bioavailability but reduce lipid membrane permeability.
Biphenyl and Naphthyl Derivatives ()
Dimeric Adamantane Derivatives ()
Biological Activity
N-(2,4-dimethylphenyl)adamantane-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the adamantane family, characterized by its unique cage-like structure which contributes to its stability and biological activity. The compound features a carboxamide functional group, which is known to enhance the interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound has been studied for its potential as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders such as type 2 diabetes. Inhibition of this enzyme can lead to improved insulin sensitivity and reduced gluconeogenesis .
- Antimicrobial Properties : Preliminary studies indicate that the compound may exhibit antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. Its mechanism may involve disrupting microbial cell membranes or inhibiting vital metabolic pathways .
Antidiabetic Potential
Research has shown that derivatives of adamantane carboxamides, including this compound, demonstrate promising inhibitory effects on 11β-HSD1. For example, a study reported that certain modifications in the adamantane structure significantly enhanced inhibitory potency, with IC50 values as low as 8 nM for selected derivatives . This suggests that this compound could be developed further as a therapeutic agent for managing type 2 diabetes.
Antimicrobial Activity
In a high-throughput screening assay targeting Mycobacterium tuberculosis, compounds similar to this compound showed significant inhibition rates. For instance, compounds were tested at varying concentrations, resulting in some achieving over 90% inhibition at specific doses. The selectivity index (SI), calculated as the ratio of cytotoxicity (CC50) to antibacterial activity (IC90), indicated favorable profiles for several tested compounds .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
| Compound | Target | Activity | IC50 (nM) | Selectivity Index |
|---|---|---|---|---|
| This compound | 11β-HSD1 | Inhibitor | 8 | >10 |
| Derivative A | M. tuberculosis | Antimicrobial | 15 | >5 |
| Derivative B | M. tuberculosis | Antimicrobial | 30 | >7 |
Case Studies
- Type 2 Diabetes Management : In vivo studies using knockout mice for 11β-HSD1 demonstrated that inhibition led to reduced fasting blood glucose levels and enhanced insulin sensitivity. This highlights the therapeutic potential of adamantane derivatives in metabolic disorders .
- Tuberculosis Treatment : A study involving a series of analogs showed that certain compounds derived from adamantane exhibited rapid bactericidal activity against M. tuberculosis, suggesting their potential as novel anti-tubercular agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing N-(2,4-dimethylphenyl)adamantane-1-carboxamide?
- Methodological Answer : The synthesis typically involves coupling adamantane-1-carboxylic acid derivatives with 2,4-dimethylaniline via carbodiimide-mediated amidation (e.g., using EDC or DCC). Solvent selection (e.g., DMF, THF) and temperature control (60–80°C) are critical for yield optimization. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and purity. Key signals include adamantane C-H protons (δ 1.6–2.1 ppm) and aromatic protons from the 2,4-dimethylphenyl group (δ 6.8–7.2 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected [M+H] ~326.4 g/mol).
- X-ray Crystallography : SHELX or ORTEP-3 software can resolve 3D structure and bond angles, critical for confirming adamantane cage integrity .
Q. How does the adamantane core influence the compound’s physicochemical properties?
- Methodological Answer : The rigid adamantane cage enhances thermal stability (decomposition >250°C) and lipophilicity (logP ~4.2), impacting solubility in polar solvents. Computational tools like COSMO-RS predict solubility profiles for experimental design .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from impurity profiles or assay conditions. Implement orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) and validate purity via HPLC (>98%). Use statistical meta-analysis to reconcile divergent results, focusing on structure-activity relationships (SAR) of substituents like the 2,4-dimethylphenyl group .
Q. What strategies are effective for elucidating the mechanism of action in pharmacological studies?
- Methodological Answer :
- Target Identification : Use affinity chromatography or surface plasmon resonance (SPR) to screen protein targets (e.g., enzymes, receptors).
- Molecular Dynamics (MD) Simulations : Predict binding modes with adamantane’s hydrophobic pocket interacting with target residues.
- In Vitro Assays : Measure IC values in enzyme inhibition (e.g., kinase assays) or antimicrobial susceptibility testing (MIC against Candida spp.) .
Q. What experimental designs are recommended for assessing structure-property relationships in derivatives?
- Methodological Answer :
- Derivatization : Synthesize analogs with modified aryl groups (e.g., chloro, methoxy) to study electronic effects.
- QSAR Modeling : Use Gaussian or Schrödinger software to correlate substituent parameters (Hammett σ, π) with bioactivity.
- Thermogravimetric Analysis (TGA) : Compare thermal stability across derivatives to identify robust candidates .
Q. How should researchers address challenges in crystallographic data validation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
